N-[2-(benzylcarbamoyl)phenyl]biphenyl-4-carboxamide
Overview
Description
N-[2-(benzylcarbamoyl)phenyl]biphenyl-4-carboxamide is an organic compound with the molecular formula C27H22N2O2 This compound is characterized by its complex structure, which includes a biphenyl core and a benzylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2-aminobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-[2-(benzylcarbamoyl)phenyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]biphenyl-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylcarbamoyl-2-phenyl-vinyl)-benzamide
- N-(1-benzylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide
- N-(1-cyclohexylcarbamoyl-2-phenyl-vinyl)-benzamide
Uniqueness
N-[2-(benzylcarbamoyl)phenyl]biphenyl-4-carboxamide stands out due to its unique biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-benzyl-2-[(4-phenylbenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c30-26(23-17-15-22(16-18-23)21-11-5-2-6-12-21)29-25-14-8-7-13-24(25)27(31)28-19-20-9-3-1-4-10-20/h1-18H,19H2,(H,28,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESANKVKWLGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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